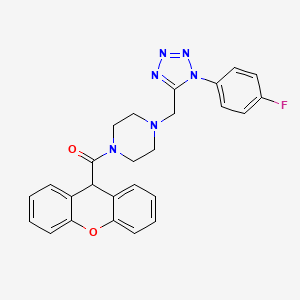

(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

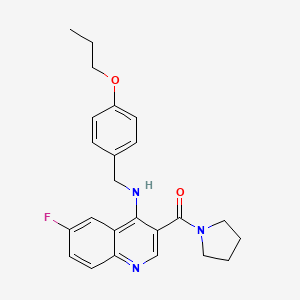

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorophenyl group would likely add to the compound’s polarity, and the nitrogen atoms in the tetrazole and piperazine rings could potentially act as hydrogen bond acceptors .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents present. The tetrazole ring is known to participate in various reactions, including substitution and addition reactions. The piperazine ring can also undergo a variety of transformations, including alkylation and acylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups or stereochemistry. Factors such as polarity, solubility, melting point, and boiling point would all be influenced by the compound’s molecular structure .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

- A study by Prasad et al. (2018) focused on the synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle compound, providing a detailed look at the molecular interactions within the crystal structure of the synthesized compound (Prasad et al., 2018). This research highlights the importance of understanding the structural characteristics of bioactive compounds, which could be relevant for the compound .

Fluorescent Logic Gates

- Gauci and Magri (2022) designed and synthesized compounds comprising a piperazine receptor and a naphthalimide fluorophore, demonstrating solvent-polarity reconfigurable fluorescent logic gates. Their work emphasizes the utility of such compounds in probing cellular membranes and protein interfaces, suggesting potential applications in biochemical sensing and diagnostics (Gauci & Magri, 2022).

Pharmaceutical Analysis

- El-Sherbiny et al. (2005) developed a methodology for analyzing flunarizine in the presence of its degradation products using micellar liquid chromatography. This research underscores the importance of analytical chemistry in the quality control and stability testing of pharmaceutical compounds, which could extend to the analysis of the compound for pharmaceutical applications (El-Sherbiny et al., 2005).

Molecular Interaction and Pharmacology

- Research by Shim et al. (2002) on the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor offers insights into drug-receptor interaction studies. Such research could inform the pharmacological exploration of the compound , particularly if it exhibits affinity for biological receptors (Shim et al., 2002).

Mecanismo De Acción

Target of Action

The primary target of the compound (4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone is the 5-HT 2A receptor (HTR2A) . This receptor is a G-protein coupled receptor for 5-hydroxytryptamine (serotonin) and plays a role in neural activity, perception, cognition, and mood .

Mode of Action

The compound (4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone interacts with its target, the 5-HT 2A receptor, by binding to it . This ligand binding causes a conformation change that triggers signaling via guanine nucleotide-binding proteins (G proteins) and modulates the activity of downstream effectors . Beta-arrestin family members inhibit signaling via G proteins and mediate activation of alternative signaling pathways .

Biochemical Pathways

The signaling activated by the compound (4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone affects the phospholipase C and a phosphatidylinositol-calcium second messenger system . This modulation of the activity of phosphatidylinositol 3-kinase promotes the release of Ca (2+) ions from intracellular stores .

Result of Action

The molecular and cellular effects of the compound (4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone’s action include the modulation of neural activity, perception, cognition, and mood . It plays a role in the regulation of behavior, including responses to anxiogenic situations and psychoactive substances .

Propiedades

IUPAC Name |

[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23FN6O2/c27-18-9-11-19(12-10-18)33-24(28-29-30-33)17-31-13-15-32(16-14-31)26(34)25-20-5-1-3-7-22(20)35-23-8-4-2-6-21(23)25/h1-12,25H,13-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWCIMVOZDGTNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23FN6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Methylpropan-2-yl)oxymethyl]piperidine;hydrochloride](/img/structure/B2392387.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2392388.png)

![4-methyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2392392.png)

![N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2392400.png)

![tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate](/img/structure/B2392402.png)

![6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide](/img/structure/B2392404.png)

![N-(2-((4-(furan-2-carbonyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2392405.png)

![4-[(Z)-(dimethylamino)(7-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2392408.png)